molecular formula C22H36O2 B1674614 Ganaxolone CAS No. 38398-32-2

Ganaxolone

Cat. No. B1674614
CAS RN: 38398-32-2
M. Wt: 332.5 g/mol
InChI Key: PGTVWKLGGCQMBR-FLBATMFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ganaxolone is a synthetic neuroactive steroid that acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) A receptor complex . It is used to treat seizures in patients with cyclin-dependent kinase-like 5 (CDKL5) deficiency disorder (CDD) .


Synthesis Analysis

Ganaxolone is the 3β-methylated synthetic analog of allopregnanolone . The 3β-methyl group renders the molecule orally bioavailable in comparison with its analog, allopregnanolone .


Molecular Structure Analysis

The chemical formula of Ganaxolone is C22H36O2 . It has an exact mass of 332.27 and a molecular weight of 332.528 .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Ganaxolone .


Physical And Chemical Properties Analysis

Ganaxolone is orally bioavailable due to its 3β-methyl substitution . Its oral bioavailability is approximately 10% in the fed state with an approximate half-life (t1/2) of 2 to 3 hours .

Scientific Research Applications

Treatment of Seizures Associated with CDKL5 Deficiency Disorder (CDD)

Ganaxolone has been approved for the treatment of seizures associated with CDD in patients 2 years of age and older . This rare genetic disorder is characterized by early-onset, intractable seizures, and severe developmental impairment. Clinical trials have demonstrated the efficacy of Ganaxolone in reducing seizure frequency in this patient population .

Tuberous Sclerosis Complex-Related Epilepsy

Ganaxolone is undergoing phase III evaluation for the treatment of epilepsy related to tuberous sclerosis complex . This genetic disorder causes non-malignant tumors to grow in the brain and other vital organs, often leading to epilepsy. Ganaxolone’s modulatory effects on GABA_A receptors may offer therapeutic benefits in managing seizures for these patients .

Refractory Status Epilepticus

An intravenous formulation of Ganaxolone is being evaluated for the treatment of refractory status epilepticus , a condition where prolonged seizures occur without recovery between them. The neuroactive steroid properties of Ganaxolone could provide a new approach to managing this severe form of epilepsy.

Neurosteroid Modulation of Synaptic and Extrasynaptic GABA_A Receptors

Research studies have explored Ganaxolone’s role in modulating synaptic and extrasynaptic GABA_A receptors in the central nervous system . This modulation is crucial for controlling neuronal excitability and could have implications for treating various neuropsychiatric disorders.

Anxiolytic, Sedative, and Anticonvulsant Effects

Ganaxolone exhibits anxiolytic, sedative, and anticonvulsant effects due to its action as a positive allosteric modulator of GABA_A receptors . These properties make it a potential candidate for treating anxiety disorders, sleep disturbances, and other conditions related to neuronal hyperexcitability.

Potential Treatment for Other Rare Genetic Epilepsies

Ganaxolone’s broad-spectrum activity in rodent and in vitro seizure models suggests its utility in other rare genetic epilepsies. Its ability to enhance GABAergic inhibitory tone makes it a promising therapeutic option for various epilepsy syndromes that are refractory to current treatments .

Mechanism of Action

Target of Action

Ganaxolone is a neuroactive steroid that primarily targets the GABA-A receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system (CNS). Ganaxolone belongs to a class of compounds referred to as neurosteroids, which bind potently and specifically to GABA-A receptors to enhance their inhibitory effects .

Mode of Action

Ganaxolone acts as a positive allosteric modulator of GABA-A receptors . It binds to GABA-A at one of several potential binding sites, all of which are distinct from the benzodiazepine binding site . By enhancing the inhibitory effects of GABA-A receptors, ganaxolone, similar to its endogenous counterparts, is associated with anxiolytic, sedative, and anticonvulsant effects .

Biochemical Pathways

Ganaxolone modulates both synaptic and extrasynaptic GABA-A receptors to normalize over-excited neurons . This modulation involves the enhancement of the activity of the neurotransmitter GABA through a binding site distinct from that of benzodiazepines . The exact biochemical pathways affected by ganaxolone are still under investigation.

Pharmacokinetics

Ganaxolone exhibits a short half-life of 4 hours in plasma, while total radioactivity has a half-life of 413 hours, indicating extensive metabolism to long-lived metabolites . The major routes of ganaxolone metabolism involve hydroxylation at the 16α-hydroxy position, stereoselective reduction of the 20-ketone to afford the corresponding 20α-hydroxysterol, and sulfation of the 3α-hydroxy group .

Result of Action

The primary result of ganaxolone’s action is the inhibition of abnormal electrical discharges that cause seizures and status epilepticus . It also helps in restoring balance in disrupted neuronal activity in other CNS disorders . Ganaxolone has been approved for the treatment of seizures associated with cyclin-dependent kinase-like 5 (CDKL5) deficiency disorder .

Safety and Hazards

Ganaxolone can cause somnolence (sleepiness) and sedation . These risks increase if patients use Ganaxolone with central nervous system depressants, such as alcohol . Health care providers should monitor patients for suicidal behavior and thoughts .

Future Directions

Ganaxolone received its first approval in March 2022 in the USA for the treatment of seizures associated with CDD in patients 2 years of age and older . It is expected to be available through a designated specialty pharmacy in July 2022 . In the EU, a Marketing Authorization Application has been filed for Ganaxolone in the treatment of seizures associated with CDD . An opinion from the Committee for Medicinal Products for Human Use is expected later this year . Oral Ganaxolone is also currently undergoing phase III evaluation in the treatment of tuberous sclerosis complex-related epilepsy, while an intravenous formulation of Ganaxolone is being evaluated in refractory status epilepticus .

properties

IUPAC Name

1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2/c1-14(23)17-7-8-18-16-6-5-15-13-20(2,24)11-12-21(15,3)19(16)9-10-22(17,18)4/h15-19,24H,5-13H2,1-4H3/t15-,16-,17+,18-,19-,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTVWKLGGCQMBR-FLBATMFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@](C4)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046503
Record name Ganaxolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Low aqueous solubility
Record name Ganaxolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05087
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Ganaxolone belongs to a novel class of neuroactive steroids sometimes referred to as "epalons", which are potent and specific positive allosteric modulators of γ-aminobutyric acid type A (GABAA) receptors in the central nervous system (CNS). It binds GABAA at one of several potential binding sites, all of which are distinct from the benzodiazepine binding site. By enhancing the inhibitory effects of GABAA receptors, endogenous and exogenous neurosteroids have been associated with anxiolytic, sedative, and anticonvulsant effects, amongst others. While the precise mechanism of action of ganaxolone in the treatment of seizures associated with CDD is unknown, its anticonvulsant effects are likely due to positive allosteric GABAA modulation
Record name Ganaxolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05087
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ganaxolone

CAS RN

38398-32-2
Record name Ganaxolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38398-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ganaxolone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038398322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ganaxolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05087
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ganaxolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GANAXOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98WI44OHIQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

190-198C
Record name Ganaxolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05087
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ganaxolone
Reactant of Route 2
Reactant of Route 2
Ganaxolone
Reactant of Route 3
Reactant of Route 3
Ganaxolone
Reactant of Route 4
Reactant of Route 4
Ganaxolone
Reactant of Route 5
Ganaxolone
Reactant of Route 6
Reactant of Route 6
Ganaxolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.